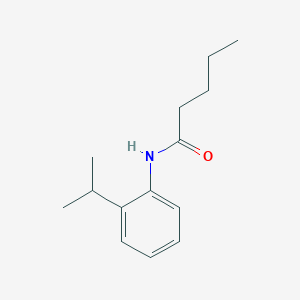

N-(2-isopropylphenyl)pentanamide

Description

Amides are a cornerstone functional group in organic chemistry, defined by a carbonyl group (C=O) bonded directly to a nitrogen atom. chemeo.com Their unique stability and chemical properties have made them central to numerous applications across science and industry. uni.luchemspider.com

The amide bond is arguably one of the most important covalent bonds in modern molecular sciences, second only to the carbon-carbon bond. Its formation is among the most frequently performed reactions in the pharmaceutical industry. google.com This prevalence stems from the amide linkage's central role in the structure of peptides and proteins, which are fundamental to life. frontiersin.orgrug.nl Beyond biochemistry, the amide group is a ubiquitous feature in a vast array of pharmaceuticals, with estimates suggesting that approximately two-thirds of all drug candidates contain at least one amide moiety. google.com

The importance of amides extends into materials science, where they form the repeating unit of robust polymers like Nylon and Kevlar, valued for their exceptional strength and thermal stability. chemeo.comfrontiersin.org The widespread occurrence of amides is also evident in natural products, agrochemicals, detergents, and lubricants. uni.luchemspider.comfrontiersin.org The stability of the amide bond, coupled with its ability to act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen), allows it to form specific, predictable, and strong intermolecular interactions, which is a key factor in its role in drug design and molecular recognition. rug.nlnih.gov Consequently, the development of efficient and sustainable methods for amide bond formation remains a top priority in green chemistry and organic synthesis research. uni.lurug.nlCurrent time information in Bangalore, IN.

Amides are classified based on the number of carbon-containing groups attached to the nitrogen atom. A primary amide has the form RCONH₂, a secondary amide is RCONHR', and a tertiary amide is RCONR'R''. chemeo.com N-(2-isopropylphenyl)pentanamide falls into the category of a secondary amide. More specifically, it is an N-substituted arylamide , meaning the amide nitrogen is directly attached to an aromatic ring (the aryl group) and a single acyl group. sciencemadness.org

The structural features of N-substituted arylamides are distinct. The core amide linkage exhibits partial double bond character between the carbonyl carbon and the nitrogen due to resonance, which delocalizes the nitrogen's lone pair of electrons. This resonance imparts significant planarity to the O=C-N group and results in a substantial rotational energy barrier around the C-N bond. ontosight.ai

A thorough review of published scientific literature indicates that this compound is not a widely studied compound. There are no prominent research articles or patents that focus specifically on its synthesis, properties, or applications. However, its structural components suggest a potential context within chemical and pharmaceutical research.

The molecule is the amide product formed from the reaction of 2-isopropylaniline (B1208494) and pentanoyl chloride (or valeric acid). chemguide.co.uklibretexts.org The general class of N-substituted arylamides is frequently explored for biological activity. For instance, various N-arylamide derivatives have been synthesized and investigated for anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. google.comepa.gov

The specific structure of this compound is notable for the ortho-isopropyl group on the phenyl ring. This bulky alkyl group adjacent to the amide nitrogen would be expected to exert a significant steric influence on the molecule's conformation. It would likely create a high rotational barrier around the N-aryl bond, locking the phenyl ring and the amide group into a specific, twisted orientation. ontosight.ai This type of conformational restriction is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

While no specific research exists for this compound, related structures have been investigated. For example, compounds containing the 2-isopropylphenyl moiety are used as intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other bioactive agents. nih.govgoogle.com Therefore, the importance of this compound lies in its potential as a synthetic intermediate or as a candidate for biological screening, leveraging the conformational constraints imposed by its ortho-substituted aryl group.

Data Tables

Table 1: Calculated Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.33 g/mol |

| Parent Class | N-Substituted Arylamide |

| Precursors | 2-isopropylaniline, Pentanoic acid (or its derivative) |

| Key Structural Feature | ortho-isopropyl group on the N-phenyl ring |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-isopropylaniline |

| Pentanoyl chloride |

| Ethanoic acid |

| Ethanoyl chloride |

| Ethylamine |

| N-ethylethanamide |

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-(2-propan-2-ylphenyl)pentanamide |

InChI |

InChI=1S/C14H21NO/c1-4-5-10-14(16)15-13-9-7-6-8-12(13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |

InChI Key |

GFEVOWPSGWLIDJ-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1C(C)C |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1C(C)C |

solubility |

23.3 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Isopropylphenyl Pentanamide

Foundational Amide Bond Formation Strategies

Traditional methods for creating amide bonds, including the one in N-(2-isopropylphenyl)pentanamide, have long been the bedrock of organic synthesis. These techniques, while effective, often require harsh conditions or the use of stoichiometric activating agents.

Classical Dehydrative Condensation of Carboxylic Acids and Amines

The most direct approach to forming this compound is the dehydrative condensation of pentanoic acid and 2-isopropylaniline (B1208494). This reaction typically involves heating the two starting materials, often to temperatures above 100°C, to drive off a molecule of water and form the amide bond. libretexts.org While conceptually simple, this method can be challenging because the basic amine (2-isopropylaniline) can deprotonate the carboxylic acid (pentanoic acid), forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is often performed at high temperatures to facilitate the elimination of water. libretexts.org

Various catalysts can be employed to promote this condensation under milder conditions. Boron-based catalysts, such as arylboronic acids, have been shown to be effective for the dehydrative amidation of carboxylic acids and amines. nih.govresearchgate.netacs.org For instance, tris(pentafluorophenyl)borane (B72294) has been demonstrated as a successful catalyst for a wide range of substrates, including challenging combinations like benzoic acid and aniline (B41778) derivatives. acs.org The use of molecular sieves can also aid in the removal of water, driving the reaction towards the product. researchgate.net

Application of Stoichiometric Coupling Reagents in Amide Synthesis

To circumvent the high temperatures and potential for side reactions associated with direct condensation, stoichiometric coupling reagents are widely used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.orgresearchgate.net For the synthesis of this compound, pentanoic acid would first react with the coupling agent to form a highly reactive intermediate. This intermediate is then readily attacked by 2-isopropylaniline to yield the desired amide.

Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgresearchgate.net The mechanism involves the carboxylic acid adding to the carbodiimide, forming a good leaving group that is subsequently displaced by the amine. libretexts.org Other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), to facilitate the coupling. nih.gov While highly effective, a significant drawback of these methods is the generation of stoichiometric amounts of byproducts, which can complicate purification and raise environmental concerns. mdpi.com Silicon-based reagents, such as silicon tetrachloride, have also been reported for direct amidation, offering the advantage of forming easily removable silica (B1680970) as a byproduct. rsc.org

Table 1: Comparison of Foundational Amide Synthesis Strategies

| Feature | Classical Dehydrative Condensation | Stoichiometric Coupling Reagents |

|---|---|---|

| Reactants | Carboxylic Acid + Amine | Carboxylic Acid + Amine + Coupling Reagent |

| Conditions | High Temperature (often >100°C) | Generally Milder Conditions |

| Byproducts | Water | Stoichiometric amounts of reagent-derived waste |

| Key Advantage | Atom Economy (only water as byproduct) | High yields and reliability for a broad scope of substrates |

| Key Disadvantage | Requires harsh conditions, potential for side reactions | Generates significant chemical waste |

Advanced and Sustainable Approaches to Amide Synthesis

In response to the limitations of classical methods, significant research has focused on developing more efficient, sustainable, and versatile strategies for amide bond formation. These advanced methodologies are highly relevant for the synthesis of this compound.

Catalytic Direct Amidation Methodologies

Catalytic direct amidation aims to combine the atom economy of dehydrative condensation with the mild conditions of coupling-reagent-based methods. researchgate.net This approach utilizes a catalyst to facilitate the direct reaction between a carboxylic acid and an amine without the need for stoichiometric activators.

Various metal catalysts have been developed for this purpose. For instance, palladium-N-heterocyclic carbene (NHC) complexes have been used for the cross-coupling of phenyl esters and anilines, which is a related transformation for forming N-aryl amides. mdpi.com Nickel/NHC catalytic systems have also been reported for the direct amidation of methyl esters. mdpi.com Heterogeneous catalysts, such as H-Montmorillonite, have shown excellent activity in the direct amidation of isopropenyl esters with arylamines, offering the advantage of easy separation and potential for reuse. acs.org These catalytic methods represent a greener alternative to traditional approaches by reducing waste and often operating under more benign conditions. acs.org

Flow Chemistry Platforms for Amide Bond Formation

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise manner, offers several advantages for amide synthesis, including improved safety, scalability, and reaction control. unimib.itresearchgate.net This technology is well-suited for the synthesis of this compound.

In a typical flow setup for amide synthesis, solutions of the carboxylic acid and amine are pumped and mixed, then passed through a heated reactor coil. unimib.it The short residence time at high temperatures can often drive the reaction to completion quickly and with high yields. unimib.it For example, a microwave-assisted continuous-flow synthesis of amides has been demonstrated on an industrial scale, using equimolar amounts of unprotected carboxylic acids and amines at high temperatures and pressures. unimib.it Polymer-supported reagents, such as a polystyrene-supported boronic acid catalyst, can be packed into a column within the flow reactor, allowing for continuous catalytic amidation with easy product separation. researchgate.net

Table 2: Overview of Advanced Amide Synthesis Approaches

| Methodology | Key Principle | Advantages for this compound Synthesis |

|---|---|---|

| Catalytic Direct Amidation | Use of a catalyst to directly couple pentanoic acid and 2-isopropylaniline. | High atom economy, reduced waste, milder reaction conditions. |

| Flow Chemistry | Continuous reaction in a microreactor or packed-bed reactor. | Enhanced safety, scalability, precise control over reaction parameters, potential for high throughput. |

| Photoredox Catalysis | Use of light and a photocatalyst to generate reactive intermediates. | Mild reaction conditions, novel reactivity pathways, high functional group tolerance. |

Photoredox-Catalyzed Amide Synthesis

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions using visible light as an energy source. rsc.orgoup.com This strategy can be applied to the synthesis of N-aryl amides like this compound.

Several photoredox-catalyzed methods for amide bond formation have been developed. One approach involves the merging of iron catalysis with visible-light photoredox catalysis for the reductive amidation of chloroalkanes with nitroarenes. rsc.org Another strategy employs a nickel-photoredox dual catalytic system for the N-arylation of amides. oup.comacs.org This method proceeds through the formation of an N-centered amidyl radical via a proton-coupled electron transfer (PCET) process. oup.comresearchgate.net These reactions are often characterized by their operational simplicity, low cost, and high tolerance for various functional groups. rsc.orgorganic-chemistry.org The use of light to drive the reaction allows for transformations to occur at or near room temperature, avoiding the need for harsh heating. acs.orgorganic-chemistry.org

Electrochemical Methods in Amide Bond Formation

Electrosynthesis has emerged as a powerful and sustainable strategy for amide bond formation, offering an alternative to traditional methods that often require harsh reagents. chinesechemsoc.org These electrochemical approaches can provide high atom economy and are typically performed under mild, ambient conditions. chinesechemsoc.orgrsc.org

One prominent method is the "anion pool" technique, where strong amine nucleophiles are generated electrochemically. These nucleophiles then react with acid anhydrides to form the desired amide. This process is operationally simple, avoids the use of rare transition metals, and circumvents the need for added bases. rsc.org Another innovative approach involves the anodic co-electrolysis of alcohols and ammonia (B1221849) (or amines) to produce amides, a process that can achieve industrial current densities. chinesechemsoc.orgchinesechemsoc.org In this system, an electrocatalyst like β-Ni(OH)₂ activates the alcohol, which then couples with the amine. chinesechemsoc.org

Mediated electrochemical synthesis offers another route. For instance, an iodine-mediated anodic coupling has been developed where an iodide salt acts as a redox mediator, lowering the required electrode potential for the reaction. chemistryviews.org This method is compatible with sensitive substrates and allows for the recycling of byproducts. chemistryviews.org These green chemistry approaches represent a significant advancement in amide synthesis, potentially applicable to the production of this compound. rsc.org

| Electrochemical Method | Principle | Key Features | Reference |

| Anion Pool Synthesis | Electrochemical generation of amine nucleophiles for reaction with acid anhydrides. | Room temperature, avoids transition metals and added bases, high atom economy. | rsc.org |

| Anodic Co-electrolysis | Anodic coupling of alcohols and amines using an electrocatalyst. | Can achieve industrial current density, operates under ambient conditions. | chinesechemsoc.orgchinesechemsoc.org |

| Iodine-Mediated Coupling | Anodic oxidation using an iodide mediator to activate a carboxylic acid. | Lower electrode potential, compatible with sensitive substrates, allows byproduct recycling. | chemistryviews.org |

Synthetic Routes to this compound Precursors and Analogues

The successful synthesis of the target compound relies on the efficient preparation of its two key precursors: a pentanoic acid derivative and 2-isopropylphenylamine.

Synthesis of Pentanoic Acid Derivatives

Pentanoic acid, also known as valeric acid, is a straight-chain carboxylic acid that forms the acyl backbone of the target molecule. wikipedia.org Industrially, it is often produced through the oxo process, which involves the reaction of 1-butene (B85601) with syngas to form valeraldehyde, followed by oxidation to the carboxylic acid. wikipedia.org It is also found naturally in the valerian plant (Valeriana officinalis). wikipedia.org

The synthesis of more complex pentanoic acid derivatives typically involves multi-step reaction sequences to introduce specific functional groups. ontosight.ai These syntheses are crucial for creating analogues with varied properties. For example, cascade reactions involving dienones and hydrazones have been used to create pyrazolyl-substituted pentanoic acids. rsc.orgresearchgate.net The characterization of these derivatives is essential and is commonly performed using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy. ontosight.ai

| Pentanoic Acid Derivative | Synthetic Approach | Precursors | Reference |

| Pentanoic Acid | Oxo process | 1-Butene, Syngas | wikipedia.org |

| 5-(pyrazol-4-yl) pentanoic acid | Cascade annulation/ring-opening | Hydrazones, Exocyclic dienones | rsc.orgresearchgate.net |

| Substituted Pentanoic Amides | Multi-step functional group introduction and amide bond formation. | Pentanoic acid, various amines | ontosight.ai |

Synthesis of 2-Isopropylphenylamine Precursors

2-Isopropylphenylamine (2-isopropylaniline) is the aromatic amine component of this compound. sigmaaldrich.comchemicalbook.com Its synthesis typically begins with isopropylbenzene and involves nitration followed by reduction.

The synthesis of 2-isopropylaniline commonly starts from isopropylbenzene (cumene). The first step is an electrophilic aromatic substitution, specifically nitration, to introduce a nitro group (–NO₂) onto the benzene (B151609) ring. This reaction, typically using a mixture of nitric acid and sulfuric acid, produces a mixture of ortho and para isomers: 1-isopropyl-2-nitrobenzene (B1583376) and 1-isopropyl-4-nitrobenzene. The ratio of these isomers can be influenced by controlling reaction parameters such as temperature.

The second step is the reduction of the nitro group to an amino group (–NH₂). This transformation is a cornerstone of arylamine synthesis and can be achieved through several methods: samdc.edu.in

Catalytic Hydrogenation: This involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Chemical Reduction: A variety of chemical reducing agents can be employed. A classic and industrially relevant method is the Béchamp reduction, which uses iron powder in the presence of an acid like hydrochloric acid. samdc.edu.ingoogle.com

This two-step sequence provides a reliable pathway to substituted anilines, including the required 2-isopropylaniline precursor. google.com

The basicity of the amino group, conferred by the lone pair of electrons on the nitrogen atom, is a key characteristic of arylamines. libretexts.org This property is frequently exploited for their purification. A common laboratory technique is liquid-liquid extraction. libretexts.org The crude arylamine, dissolved in an organic solvent, is treated with an aqueous acid. The basic amine is protonated to form a water-soluble salt (R-NH₃⁺), which partitions into the aqueous phase, leaving neutral impurities behind in the organic layer. The layers are then separated, and the amine is regenerated by adding a strong base to the aqueous layer, causing the deprotonated, water-insoluble amine to separate for collection. libretexts.org

While amines are primarily basic, the N-H proton can be removed by a sufficiently strong base, demonstrating weak acidity. libretexts.org This deprotonation is central to generating highly reactive species for further synthesis. acs.org For instance, reacting an amine with an exceptionally strong base like n-butyllithium can form a lithium amide, a powerful nucleophile or base in its own right. libretexts.org However, for less reactive arylamines, stronger conditions, such as using two equivalents of lithium diisopropylamide (LDA), may be necessary for reactions like carbamate (B1207046) formation. d-nb.info

Specific Amidation of Pentanoic Acid Derivatives with 2-Isopropylphenylamine

The final and crucial step in synthesizing this compound is the formation of the amide bond between the pentanoic acid derivative and 2-isopropylphenylamine. This reaction typically requires the activation of the carboxylic acid's carboxyl group to facilitate the nucleophilic attack by the amine.

Common strategies for this acylation include:

Conversion to Acyl Chloride: Pentanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive pentanoyl chloride. This acyl chloride then readily reacts with 2-isopropylphenylamine to yield the final amide product and hydrochloric acid, which is typically scavenged by a non-nucleophilic base.

Use of Coupling Reagents: A wide array of coupling reagents can directly facilitate amide bond formation from a carboxylic acid and an amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base like diisopropylethylamine (DIPEA), are effective for creating amide linkages under mild conditions. nih.gov

While a specific documented synthesis for this compound is not detailed in the reviewed literature, the synthesis of structurally related amides is well-established. For example, various substituted anilines, including those with isopropylphenyl moieties, have been successfully coupled with carboxylic acids to form amides for various applications. nih.govfrontiersin.org These established protocols provide a reliable blueprint for the targeted amidation of pentanoic acid with 2-isopropylphenylamine.

Reaction Condition Optimization

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the use of catalytic systems.

Solvent Selection: The choice of solvent can significantly impact the rate and outcome of the acylation reaction. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.

Non-polar aprotic solvents: Toluene and dichloromethane (B109758) (DCM) are often employed. Toluene can be advantageous for reactions requiring higher temperatures, while DCM is suitable for reactions at or below room temperature and facilitates easy work-up due to its volatility.

Polar aprotic solvents: Solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) can accelerate the reaction rate due to their ability to solvate the charged intermediates formed during the reaction. For instance, studies on the N-acylation of sulfonamides have shown that refluxing acetonitrile can be an effective condition. researchgate.net The use of the bio-based solvent Cyrene™ has also been explored for amide synthesis, offering a more sustainable alternative to traditional polar aprotic solvents.

Temperature Regimes: The reaction temperature is a critical factor, particularly given the steric hindrance of the 2-isopropyl group.

Room Temperature: Many acylation reactions with reactive acyl chlorides can proceed efficiently at room temperature, especially when a catalyst is employed. For example, the acylation of various amines with carboxylic acid chlorides or anhydrides in the presence of ZSM-5-SO3H as a catalyst occurs readily at room temperature. nih.gov

Elevated Temperatures: For less reactive systems or when using pentanoic anhydride (B1165640), heating may be necessary to drive the reaction to completion. Temperatures ranging from 50 °C to reflux are commonly used. For instance, the synthesis of N-aryl amides from nitroarenes and acyl chlorides has been successfully carried out at 60°C. researchgate.net

Catalytic Systems: The use of a catalyst can significantly enhance the rate of acylation, especially for a sterically hindered amine like 2-isopropylaniline.

Base Catalysis: A stoichiometric amount of a base is typically required to neutralize the hydrochloric acid or pentanoic acid byproduct formed during the reaction with pentanoyl chloride or pentanoic anhydride, respectively. Common bases include triethylamine (B128534) (Et3N) and pyridine (B92270). These bases can also act as nucleophilic catalysts.

Acid Catalysis: Solid acid catalysts, such as the zeolite ZSM-5-SO3H, have been shown to be highly efficient for the acylation of amines under solvent-free conditions, leading to high yields in short reaction times. nih.gov Other acidic catalysts like scandium(III) triflate (Sc(OTf)3) and bismuth(III) triflate (Bi(OTf)3) are also known to catalyze acylation reactions. nih.gov

Transition Metal Catalysis: While less common for simple amide bond formation from anilines and acyl chlorides/anhydrides, transition metal catalysts, particularly those based on palladium, are employed in broader amidation contexts, such as the coupling of aryl halides with amides. rsc.org Lanthanide amides have also been shown to catalyze the guanylation of aromatic amines, indicating their potential in related C-N bond-forming reactions. acs.org

A representative, albeit not specific to the target molecule, optimization of conditions for the acylation of an amine with an anhydride is presented in the table below.

| Entry | Acylating Agent | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pentanoic Anhydride | DCM | Pyridine | 25 | 12 | 85 | nih.gov |

| 2 | Pentanoic Anhydride | Toluene | None | 80 | 8 | 75 | nih.gov |

| 3 | Pentanoyl Chloride | DMF | Triethylamine | 25 | 4 | 92 | hud.ac.uk |

| 4 | Pentanoyl Chloride | Acetonitrile | ZSM-5-SO3H | 25 | 1 | 95 | nih.gov |

Yield Enhancement and Selectivity Control Strategies

To maximize the yield of this compound and control selectivity, several strategies can be implemented.

Stoichiometry of Reactants: The molar ratio of the reactants plays a crucial role. Using a slight excess of the acylating agent (pentanoyl chloride or pentanoic anhydride) can help to ensure complete conversion of the starting aniline. However, a large excess should be avoided to minimize purification challenges. When using an anhydride, two equivalents of the amine are sometimes used, with one equivalent acting as a base to neutralize the carboxylic acid byproduct. researchgate.net

Order of Addition: The order in which the reagents are added can be important. Typically, the amine and a base are dissolved in the solvent, and the acylating agent is added dropwise, often at a reduced temperature to control the initial exothermic reaction, before warming to the desired reaction temperature.

Use of Activating Agents: In addition to the catalysts mentioned above, coupling agents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), could be employed if starting from pentanoic acid and 2-isopropylaniline. These reagents facilitate amide bond formation by activating the carboxylic acid.

Purification Techniques: The final yield is highly dependent on the purification method. After the reaction is complete, a typical work-up involves washing the organic layer with aqueous solutions to remove the catalyst, unreacted starting materials, and byproducts. The crude product can then be purified by recrystallization or column chromatography to obtain the pure this compound. For instance, in the synthesis of related amides, purification by column chromatography on silica gel is a common final step. rsc.org

The following table outlines strategies for enhancing yield and selectivity in the synthesis of N-aryl amides, which are applicable to the synthesis of this compound.

| Strategy | Description | Anticipated Outcome | Reference |

|---|---|---|---|

| Use of a Solid Acid Catalyst (e.g., ZSM-5-SO3H) | Provides a heterogeneous catalytic system that is easily separable and can lead to high reaction rates and yields under mild, solvent-free conditions. | Increased yield, reduced reaction time, and simplified work-up. | nih.gov |

| Slow Addition of Acylating Agent | Controls the exothermicity of the reaction, minimizing the formation of side products. | Improved selectivity and yield of the desired amide. | General laboratory practice |

| Use of a Non-nucleophilic Base | Employing a hindered, non-nucleophilic base can prevent the base from competing with the amine in reacting with the acylating agent. | Higher selectivity for the N-acylated product. | General organic synthesis principles |

| Recrystallization of Crude Product | A highly effective method for purifying solid amide products, removing impurities and potentially increasing the final isolated yield of the pure compound. | High purity of the final product. | General laboratory practice |

Mechanistic Investigations of N 2 Isopropylphenyl Pentanamide Synthesis and Reactions

Detailed Reaction Mechanisms of Amide Bond Formation

The formation of the amide bond in N-(2-isopropylphenyl)pentanamide is a cornerstone of its synthesis. This process is typically achieved through nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

Nucleophilic Acyl Substitution Mechanisms in Pentanamide (B147674) Synthesis

The synthesis of this compound involves the reaction of a pentanoic acid derivative with 2-isopropylaniline (B1208494). The most common methods utilize reactive carboxylic acid derivatives like pentanoyl chloride or pentanoic anhydride (B1165640). The reaction proceeds via a nucleophilic acyl substitution mechanism. vaia.comvanderbilt.edu This mechanism can be broken down into two primary stages:

Nucleophilic Attack: The nitrogen atom of 2-isopropylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the pentanoic acid derivative. vaia.com This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. vaia.comlibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is transient and collapses by reforming the carbonyl double bond. vanderbilt.edulibretexts.org This is accompanied by the expulsion of a leaving group, such as a chloride ion (from pentanoyl chloride) or a carboxylate ion (from pentanoic anhydride). vaia.commasterorganicchemistry.com The final step involves deprotonation of the nitrogen atom to yield the stable this compound.

The reactivity of the carboxylic acid derivative is a key factor in this reaction. Acyl chlorides are generally more reactive than anhydrides, which are in turn more reactive than esters. vanderbilt.edulibretexts.org

Characterization of Intermediates and Transition States

The nucleophilic acyl substitution reaction leading to this compound proceeds through a high-energy tetrahedral intermediate . vaia.comvanderbilt.edu This intermediate is a distinct species, albeit short-lived, that lies in an energy minimum between two transition states. solubilityofthings.com It is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (now an alkoxide), the alkyl group of the pentanoyl moiety, the 2-isopropylphenylamino group, and the leaving group.

The reaction also involves transition states , which are momentary configurations of atoms at the peak of the energy barrier along the reaction coordinate. solubilityofthings.commasterorganicchemistry.com They represent the point of maximum energy during the conversion of reactants to intermediates and intermediates to products. solubilityofthings.com For the formation of the tetrahedral intermediate, the transition state involves the partial formation of the new carbon-nitrogen bond and partial breaking of the carbonyl π-bond. masterorganicchemistry.com The second transition state involves the partial reformation of the carbonyl double bond and the partial breaking of the bond to the leaving group. wolfram.com Due to their extremely short lifespan, on the order of femtoseconds, transition states cannot be isolated but are studied through computational and kinetic methods. solubilityofthings.commasterorganicchemistry.com

| Species | Description | Key Features |

| Tetrahedral Intermediate | A short-lived species formed during the nucleophilic acyl substitution reaction. | Central carbon is sp³ hybridized; possesses a discrete, albeit transient, existence. solubilityofthings.com |

| Transition State | A high-energy, transient arrangement of atoms. | Represents the energy maximum on the reaction pathway; characterized by partial bonds. solubilityofthings.commasterorganicchemistry.com |

Role of Catalysts and Reagents in Reaction Pathways

The synthesis of N-aryl amides can be influenced by various catalysts and reagents that can alter the reaction pathway and improve efficiency.

Bases: In reactions involving acyl chlorides, a base is often added to neutralize the hydrochloric acid (HCl) generated as a byproduct. vanderbilt.edu This prevents the protonation of the amine reactant, which would render it non-nucleophilic. Common bases include pyridine (B92270) or a second equivalent of the amine itself.

Coupling Reagents: For direct coupling of a carboxylic acid (pentanoic acid) with an amine (2-isopropylaniline), coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack.

Metal Catalysts: Modern synthetic methods have introduced metal-catalyzed approaches for amide bond formation. For instance, copper(I) chloride has been used to promote the synthesis of N-aryl amides from dioxazolones and boronic acids under mild conditions. acs.org Nickel-photoredox catalysis has also emerged as a method for amide N-arylation, allowing the reaction to proceed at moderate temperatures without the need for strong bases. chemistryviews.org Cobalt carbonyl complexes have been utilized in the aminocarbonylation of thiols to produce amides. rsc.org

Organocatalysts: Metal-free alternatives, such as the use of bicyclic guanidine (B92328) catalysts, have been developed for the formation of N-aryl amides from aromatic amines and lactones. researchgate.net

Mechanistic Studies of Reactions Involving this compound

The this compound molecule possesses two main sites of reactivity: the aromatic ring of the isopropylphenyl group and the amide linkage itself.

Electrophilic Aromatic Substitution on the Isopropylphenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The substituents on the ring, the isopropyl group and the pentanamido group, direct the position of incoming electrophiles.

Directing Effects: The isopropyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. cymitquimica.com The pentanamido group (-NHC(O)R) is also an activating, ortho-, para-director because the lone pair on the nitrogen atom can be delocalized into the aromatic ring. The steric bulk of the isopropyl group and the pentanamido group will also influence the regioselectivity of the substitution.

Common Reactions: Halogenation is a typical electrophilic aromatic substitution reaction. For instance, the bromination of 2-isopropylaniline, a precursor to the target molecule, proceeds via electrophilic aromatic substitution. Similar reactivity can be expected for this compound, with the incoming electrophile likely adding to the positions ortho or para to the activating groups, steric hindrance permitting. The regioselective ortho-halogenation of N-aryl amides has been achieved using methods like oxidative halodeboronation. rsc.org

| Substituent | Electronic Effect | Directing Influence |

| Isopropyl Group | Electron-donating (inductive) | Ortho, Para-directing |

| Pentanamido Group | Electron-donating (resonance) | Ortho, Para-directing |

Reactivity of the Amide Linkage

The amide bond in this compound is generally stable but can undergo specific reactions under certain conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis, either under acidic or basic conditions, to yield pentanoic acid and 2-isopropylaniline. This reaction is essentially the reverse of the amide formation.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert this compound into the corresponding secondary amine.

N-Arylation: While the synthesis of this compound involves forming the N-aryl bond, further reactions at the nitrogen are less common due to the reduced nucleophilicity of the amide nitrogen. However, modern catalytic systems, such as nickel-photoredox catalysis, have enabled the N-arylation of amides under mild conditions. chemistryviews.org

Pathways of Side Reactions and Byproduct Formation

The synthesis of this compound, typically achieved via the nucleophilic acyl substitution of 2-isopropylaniline with pentanoyl chloride or a similar acylating agent, is a generally efficient transformation. However, like most chemical processes, it is susceptible to several side reactions that can lead to the formation of various byproducts. The nature and quantity of these impurities are highly dependent on the reaction conditions, the purity of the starting materials, and the workup procedure. A thorough understanding of these pathways is critical for optimizing the synthesis to maximize the yield and purity of the desired amide product.

The primary reaction involves the nucleophilic attack of the nitrogen atom of the 2-isopropylaniline on the electrophilic carbonyl carbon of the pentanoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product and hydrochloric acid. docbrown.infosavemyexams.com

Key side reactions and byproduct formation pathways include over-acylation, reactions involving impurities in the starting materials, hydrolysis of the acylating agent, and potential intramolecular cyclizations or ring acylation under specific conditions. savemyexams.comoregonstate.edugoogle.comsigmaaldrich.com

Byproducts from Over-Acylation

One of the most common side reactions in the acylation of primary amines is the further reaction of the initially formed amide product to yield a diacylated byproduct, an imide. oregonstate.edu

Mechanism: The this compound formed in the primary reaction still possesses a lone pair of electrons on the nitrogen atom, though it is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. Under forcing conditions, such as high temperatures or the use of a significant excess of the acylating agent (pentanoyl chloride), a second acylation can occur. This results in the formation of N-pentanoyl-N-(2-isopropylphenyl)pentanamide . The steric hindrance provided by the ortho-isopropyl group on the aniline (B41778) ring somewhat impedes this second acylation, making it less favorable than for unhindered anilines. oregonstate.edursc.org Nevertheless, it remains a potential pathway for byproduct formation.

| Byproduct Name | Formation Pathway | Conditions Favoring Formation |

| N-pentanoyl-N-(2-isopropylphenyl)pentanamide | Over-acylation of the primary amide product. | Excess pentanoyl chloride, high reaction temperatures, prolonged reaction times. oregonstate.edu |

Byproducts from Starting Material Impurities and Unreacted Reagents

The purity of the final product is intrinsically linked to the purity of the starting materials. Impurities present in the initial 2-isopropylaniline or pentanoyl chloride will likely participate in the reaction, leading to a corresponding spectrum of amide byproducts. emu.edu.tr

Impurities in 2-Isopropylaniline: The industrial synthesis of 2-isopropylaniline can sometimes result in the presence of related isomers or compounds with different degrees of alkylation, such as aniline, 2,6-diisopropylaniline (B50358), or other positional isomers. google.com These amine impurities will react with pentanoyl chloride to form their respective amides.

Unreacted Starting Materials: Incomplete reactions are a common source of impurities. Any unreacted 2-isopropylaniline will remain in the crude product. Similarly, the highly reactive pentanoyl chloride, if not fully consumed, will also be present. researchgate.net

Hydrolysis of Pentanoyl Chloride: Pentanoyl chloride reacts readily with any trace amounts of water present in the reaction medium. docbrown.infosavemyexams.com This hydrolysis reaction produces pentanoic acid and hydrogen chloride gas. Pentanoic acid is a common impurity that can be challenging to separate from the desired amide product due to similar physical properties. docbrown.info

| Impurity/Byproduct Name | Source/Formation Pathway |

| Unreacted 2-isopropylaniline | Incomplete reaction. emu.edu.tr |

| Pentanoic acid | Hydrolysis of pentanoyl chloride by moisture. docbrown.info |

| N-phenylpentanamide | Reaction of aniline (impurity in starting material) with pentanoyl chloride. |

| N-(2,6-diisopropylphenyl)pentanamide | Reaction of 2,6-diisopropylaniline (impurity in starting material) with pentanoyl chloride. google.com |

Byproducts from Alternative Reaction Pathways

While less common under standard acylation conditions, alternative mechanistic pathways can lead to other byproducts.

Friedel-Crafts Acylation: The aromatic ring of the 2-isopropylaniline is activated towards electrophilic aromatic substitution. While the amino group is a far superior nucleophile, ring acylation can occur under certain conditions, particularly with the use of a strong Lewis acid catalyst (which is not typically required for N-acylation with acyl chlorides but may be used in alternative procedures). sigmaaldrich.com This would lead to the formation of amino-ketone isomers, such as N-(4-pentanoyl-2-isopropylphenyl)amine , where the pentanoyl group attaches to the aromatic ring, typically at the para-position to the activating amino group. sigmaaldrich.com

Intramolecular Cyclization: While there is no direct evidence for the intramolecular cyclization of this compound under typical synthesis conditions, related compounds like N-acyl-o-alkynylanilines are known to undergo palladium-catalyzed cyclization to form indole (B1671886) derivatives. acs.orgbohrium.combohrium.com Such a pathway for this compound would be highly unlikely without specific catalysts designed for C-H bond activation but represents a theoretical possibility under certain catalytic conditions.

| Byproduct Name | Formation Pathway | Conditions Favoring Formation |

| N-(4-pentanoyl-2-isopropylphenyl)amine | Electrophilic aromatic substitution (Friedel-Crafts acylation) on the benzene (B151609) ring. | Presence of a strong Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.com |

Derivatization and Analogues of N 2 Isopropylphenyl Pentanamide

Strategies for Structural Modification of N-(2-isopropylphenyl)pentanamide

The design of new chemical entities often involves systematic structural modifications of a lead compound. For this compound, these strategies can be broadly categorized by the region of the molecule being altered.

The pentanamide (B147674) chain offers several sites for modification. Strategies include altering the chain length, introducing branching, or incorporating various functional groups. These changes can influence the molecule's lipophilicity, conformational flexibility, and interactions with biological targets. Research into related amide-containing compounds demonstrates common modifications such as the introduction of unsaturation, hydroxylation, or the substitution of carbon atoms with heteroatoms. For instance, in the development of Kinesin Spindle Protein (KSP) inhibitors, iterative fluorination of an aliphatic chain near a basic nitrogen was employed to modulate basicity and overcome cellular efflux by P-glycoprotein. scientificarchives.com Similarly, the synthesis of thrombin inhibitors involved modifications to the principal components of an acetamide (B32628) template to improve oral bioavailability and plasma half-life. researchgate.net

Table 1: Potential Modifications of the Pentanamide Aliphatic Chain

| Modification Strategy | Potential Outcome |

| Chain Elongation/Shortening | Altered Lipophilicity and Spatial Reach |

| Introduction of Unsaturation | Conformational Rigidity, Altered Electronic Properties |

| Functional Group Incorporation | Enhanced Polarity, Hydrogen Bonding Capacity |

| Branching | Increased Steric Hindrance, Altered Binding Specificity |

| Fluorination | Modified Basicity, Increased Metabolic Stability |

The isopropylphenyl aromatic ring is a key feature that can be readily modified to explore structure-activity relationships. Aromatic rings are ubiquitous in medicinal chemistry due to their well-established synthetic modification pathways. nih.gov Common modifications include the introduction of various substituents, altering the substitution pattern, or replacing the phenyl ring with other aromatic systems. The nature and position of substituents on the aromatic ring can profoundly impact electronic properties, steric hindrance, and the potential for specific interactions such as hydrogen bonds or halogen bonds. For example, in the design of PI3Kα inhibitors, modifications to the aromatic ring were crucial for achieving desired interactions within the affinity pocket. nih.gov Furthermore, studies on small molecules have shown that modifications to aromatic rings can improve blood-brain barrier penetration. nih.gov

Table 2: Potential Modifications of the Isopropylphenyl Aromatic Ring

| Modification Strategy | Potential Outcome |

| Introduction of Electron-Withdrawing Groups | Altered Electronic Distribution, Potential for New Interactions |

| Introduction of Electron-Donating Groups | Modified Nucleophilicity and Basicity |

| Alteration of Substitution Pattern | Modified Steric Profile and Directionality of Interactions |

| Ring Isomerization (e.g., 3- or 4-isopropylphenyl) | Altered Geometric and Electronic Properties |

| Introduction of Halogens | Enhanced Binding Affinity through Halogen Bonding |

Replacing either the pentanamide or the isopropylphenyl moiety with a heterocyclic ring system represents a more profound structural modification. Heterocyclic compounds constitute the largest and most varied family of organic compounds and are prevalent in drug discovery. msu.edu The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can dramatically alter a molecule's properties, including its polarity, hydrogen bonding capacity, and metabolic stability. For instance, the stereoselective incorporation of fluorine into N-heterocycles can lead to significant changes in a molecule's stability, conformation, and basicity. beilstein-journals.org The synthesis of novel analogues of AMPA involved the use of 1,3-dipolar cycloadditions to create heterocyclic analogues of glutamic acid. nih.gov In the context of N-acyl homoserine lactone analogues, heterocyclic rings have been used as mimics for the lactone moiety to improve stability against enzymatic degradation. mdpi.com

Table 3: Examples of Heterocyclic Systems for Analogue Design

| Heterocyclic Ring | Potential Rationale for Incorporation |

| Pyridine (B92270) | Introduces a basic nitrogen, potential for hydrogen bonding |

| Thiophene | Aromatic system with different electronic properties than benzene (B151609) |

| Furan | Oxygen heterocycle, can act as a hydrogen bond acceptor |

| Imidazole | Contains two nitrogen atoms, can act as both H-bond donor and acceptor |

| Oxadiazole | Can serve as a bioisosteric replacement for the amide bond |

Synthetic Approaches for this compound Analogues

The synthesis of analogues of this compound can be achieved through various synthetic methodologies, ranging from high-throughput combinatorial approaches to the targeted synthesis of specific derivatives.

Combinatorial chemistry provides a powerful set of techniques for the rapid synthesis of large numbers of compounds, known as libraries. wjahr.comijpsr.com This approach is particularly useful in the early stages of drug discovery for identifying new lead compounds. nih.govijpsonline.com Methodologies such as solid-phase synthesis and parallel synthesis are commonly employed. ijpsonline.comajprd.com In solid-phase synthesis, molecules are attached to a solid support, facilitating purification by simple filtration and washing. ijpsonline.com Parallel synthesis involves the simultaneous synthesis of a series of individual compounds in separate reaction vessels, allowing for the rapid generation of structure-activity relationship data. ijpsonline.comajprd.com These techniques could be applied to generate a library of this compound analogues by systematically varying the acyl chain and the substituents on the aromatic ring.

The targeted synthesis of specific analogues allows for precise structural modifications based on a rational design strategy. Standard amide bond formation reactions, such as the coupling of a carboxylic acid (or its activated derivative) with an amine, are central to the synthesis of this compound and its analogues. For example, HATU-assisted coupling is a common method for forming amide bonds. nih.gov Modifications to the isopropylphenyl ring often involve reactions on a pre-existing substituted aniline (B41778) or the synthesis of the desired substituted aniline from scratch. For instance, the synthesis of imidazopyridine derivatives involved multi-step sequences to construct the desired substituted rings before coupling. nih.gov The synthesis of biamide derivatives as CB2 receptor inverse agonists also relied on multi-step synthetic routes to create a variety of analogues with modified ring systems. nih.gov

Derivatization Strategies for Analytical Characterization

Derivatization is a chemical process that transforms a compound into a new, related compound, known as a derivative, to make it suitable for a specific analytical method. nih.govresearch-solution.com For this compound, the secondary amide functional group is the primary target for such modifications.

Spectroscopic techniques, particularly mass spectrometry, are pivotal in the structural elucidation and quantification of organic molecules. Derivatization can significantly improve the mass spectral properties of this compound.

The introduction of specific chemical groups can direct fragmentation pathways in predictable ways, leading to the formation of characteristic ions that are useful for identification and quantification. nist.gov For instance, N-alkylation of similar amide structures has been shown to dramatically alter fragmentation patterns under electron ionization (EI), leading to the formation of stable nitrilium ions. nih.gov While direct spectroscopic data on derivatized this compound is not extensively available in public literature, principles from related compounds can be applied.

Silylation , a common derivatization technique, involves the replacement of the active hydrogen on the amide nitrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.comsigmaaldrich.com This not only increases volatility but can also lead to more informative mass spectra. TBDMS derivatives, for example, are known to produce a prominent M-57 ion (loss of a tert-butyl group), which can be a useful diagnostic peak in GC-MS analysis. chemcoplus.co.jp

Acylation introduces an acyl group, often one containing fluorine atoms (e.g., trifluoroacetyl, pentafluoropropionyl, or heptafluorobutyryl groups), which can enhance electron capture detection (ECD) sensitivity and produce characteristic mass spectral fragments. research-solution.comresearchgate.net

A summary of potential derivatization reactions for enhanced spectroscopic analysis is presented below.

| Derivatization Type | Reagent Example | Potential Derivative of this compound | Spectroscopic Enhancement |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(2-isopropylphenyl)-N-(trimethylsilyl)pentanamide | Increased molecular weight, characteristic fragmentation patterns (e.g., loss of methyl groups). sigmaaldrich.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N-(tert-butyldimethylsilyl)-N-(2-isopropylphenyl)pentanamide | Formation of a prominent [M-57]+ ion, aiding in structural confirmation. chemcoplus.co.jp | |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | N-(2-isopropylphenyl)-N-(trifluoroacetyl)pentanamide | Introduction of a fluorinated group can lead to specific fragmentation and improved ionization efficiency. researchgate.netjfda-online.com |

| Alkylation | Methyl Iodide (with a base) | N-methyl-N-(2-isopropylphenyl)pentanamide | Alters fragmentation pathways, potentially forming stable N-alkyl nitrilium ions. nih.govscispace.com |

For chromatographic techniques, the goal of derivatization is often to increase the analyte's volatility for GC analysis or to improve its peak shape and detectability for HPLC analysis. nih.govnih.gov

Gas Chromatography (GC):

This compound, being a moderately polar amide, may exhibit poor peak shape and thermal instability at the high temperatures required for GC analysis. Derivatization is crucial to overcome these limitations.

Silylation: This is the most common derivatization method for GC. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can effectively convert the secondary amide to a less polar, more volatile, and more thermally stable TMS derivative. sigmaaldrich.comchemcoplus.co.jp This reduces hydrogen bonding interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution. researchgate.net The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, indicating that amides can be more challenging to derivatize and may require heating or catalysts. sigmaaldrich.com

Acylation: Introducing a non-polar acyl group can also enhance volatility and thermal stability. Perfluoroacyl derivatives are particularly useful as they are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). research-solution.comgcms.cz

High-Performance Liquid Chromatography (HPLC):

For HPLC, derivatization is typically employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detection by UV-Visible or fluorescence detectors, respectively. nih.govthermofisher.com This is particularly useful if the original compound has a weak chromophore.

Derivatization with UV-absorbing or Fluorescent Tags: Reagents containing aromatic rings or specific functional groups that absorb UV light or fluoresce can be attached to the amide nitrogen. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 2-naphthalenesulfonyl chloride (NSCl) are common derivatizing agents for amines that introduce highly fluorescent naphthalene (B1677914) groups, significantly lowering detection limits. nih.gov While primarily used for amines, similar chemistry can be adapted for amides under appropriate conditions. Pre-column derivatization of spectinomycin, which contains secondary amine groups, with NSCl has been shown to be effective for HPLC analysis. nih.gov Another approach involves using reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) which reacts with primary and secondary amines to form stable, fluorescent derivatives. sigmaaldrich.com

The following table summarizes potential derivatization strategies for improving the chromatographic analysis of this compound.

| Analytical Technique | Derivatization Strategy | Reagent Example | Effect on this compound | Chromatographic Improvement |

| Gas Chromatography (GC) | Silylation | BSTFA + 1% TMCS | Forms a volatile and thermally stable TMS-derivative. | Improved peak shape, reduced tailing, increased volatility for elution at lower temperatures. sigmaaldrich.comchemcoplus.co.jp |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Forms a volatile perfluoroacyl derivative. | Enhanced volatility and high sensitivity with Electron Capture Detection (ECD). gcms.cz | |

| High-Performance Liquid Chromatography (HPLC) | Fluorescent Labeling | Dansyl Chloride | Introduces a highly fluorescent dansyl group. | Enables highly sensitive fluorescence detection, lowering limits of quantification. thermofisher.com |

| UV Labeling | Benzoyl Chloride | Introduces a UV-absorbing benzoyl group. | Enhances detectability by UV-Vis detectors. rsc.org |

Future Research Directions in N 2 Isopropylphenyl Pentanamide Chemistry

Development of Green Chemistry Principles in N-(2-isopropylphenyl)pentanamide Synthesis

The synthesis of amides, a cornerstone of organic and medicinal chemistry, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. thieme-connect.dedigitellinc.com Traditional methods for creating N-substituted amides often rely on stoichiometric coupling reagents, leading to poor atom economy and the generation of significant waste. nih.govnih.gov The future synthesis of this compound will increasingly integrate the principles of green chemistry to address these shortcomings. researchgate.netmdpi.com

Key areas of development include:

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all reactant atoms into the final product, minimizing byproduct formation. nih.govacs.org This represents a fundamental departure from classical methods that generate substantial waste. nih.govmdpi.com

Safer Solvents and Auxiliaries: Research will focus on replacing hazardous organic solvents with greener alternatives. Water is a highly desirable medium for organic reactions, and methods for amide synthesis in aqueous media are gaining prominence. acs.orgprolabas.com Other eco-friendly options include bio-derived solvents like cyclopentyl methyl ether and solvent-free reaction conditions. digitellinc.commdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. researchgate.net Future syntheses will likely employ recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous metal catalysts, to improve efficiency and reduce waste. digitellinc.comnih.gov Enzymatic strategies, for instance, using lipases like Candida antarctica lipase (B570770) B (CALB), offer mild reaction conditions and high selectivity, avoiding the need for extensive purification. digitellinc.comscispace.com

Energy Efficiency: Synthetic methods will be designed to be more energy-efficient, with reactions conducted at ambient temperature and pressure whenever possible. researchgate.net This reduces the environmental and economic impact of the synthesis process.

The application of these principles can be conceptualized by comparing traditional and green synthetic approaches for N-aryl amides, as detailed in the table below.

| Principle | Traditional Synthesis Approach | Green Chemistry Approach |

| Reagents | Stoichiometric coupling reagents (e.g., DCC, HATU) | Catalytic reagents (e.g., enzymes, metal catalysts, photocatalysts) |

| Solvents | Volatile and toxic organic solvents (e.g., chlorinated hydrocarbons) | Water, bio-derived solvents, or solvent-free conditions |

| Atom Economy | Often low, with significant byproduct waste | High, maximizing incorporation of starting materials into the product |

| Energy | Often requires high temperatures | Aims for ambient temperature and pressure |

| Waste | High volume of chemical waste | Minimized waste generation |

Exploration of Novel Synthetic Pathways and Catalytic Systems

Building on the foundation of green chemistry, the exploration of entirely new synthetic routes and advanced catalytic systems will be a major thrust in the future chemistry of this compound. Traditional amide synthesis often involves the activation of carboxylic acids, but recent advances have opened up a variety of alternative pathways. nih.gov

Future research will likely investigate:

Biocatalytic Synthesis: Enzymes, such as lipases and nitrile hydratases, are gaining traction for amide bond formation due to their high selectivity and mild operating conditions in aqueous environments. thieme-connect.descispace.comrsc.org The integration of biocatalysis with chemocatalysis in one-pot systems presents a novel and efficient strategy for constructing complex amides. mdpi.com

Photocatalysis: Visible-light-mediated reactions offer a sustainable approach to amide synthesis. researchgate.netnih.gov Photocatalytic methods can enable oxidative amidation from alcohols or aldehydes and can be used in conjunction with other catalytic systems, such as nickel catalysis, for N-arylation reactions. nih.govmmsl.cz Recent developments even show promise for metal- and photocatalyst-free amide synthesis using photoexcited nitroarenes. prolabas.com

Advanced Metal Catalysis: While aiming to reduce reliance on heavy metals, the development of more efficient and sustainable metal catalysts continues. Copper- and palladium-catalyzed N-arylation reactions are well-established, and ongoing research seeks to improve catalyst efficiency, broaden substrate scope, and perform these reactions under milder conditions. nih.govresearchgate.net Iron-mediated synthesis of N-aryl amides in water represents a move towards using cheaper and more environmentally benign metals. acs.org

Alternative Starting Materials: Novel pathways are being developed that move away from the traditional carboxylic acid and amine starting materials. This includes the synthesis of N-aryl amides from nitroarenes, nitriles, or through rearrangements of amidines. acs.orgmdpi.comacs.org The "Umpolung Amide Synthesis" (UmAS) is an innovative approach that avoids epimerization-prone intermediates, a significant advantage in synthesizing chiral amides. nih.gov

These novel pathways offer diverse and potentially more efficient and sustainable routes to this compound and its analogues.

Advanced Computational Chemistry Applications for N-Substituted Amides

Computational chemistry has become an indispensable tool in modern chemical research, providing deep mechanistic insights and predictive power that can guide experimental work. For N-substituted amides like this compound, advanced computational methods will play a crucial role in understanding and designing synthetic pathways and novel molecules.

Future applications in this area will include:

Mechanism Elucidation: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the molecular level. thieme-connect.deacs.org It can be used to map out the entire energy landscape of a reaction, identify transition states, and determine rate-determining steps. thieme-connect.de This understanding is critical for optimizing existing synthetic methods and designing more efficient catalysts. For instance, DFT studies have been used to elucidate the mechanism of ruthenium-catalyzed amide formation and cobalt-catalyzed hydroaminocarbonylation. thieme-connect.denih.gov

Predicting Molecular Properties: Computational models can predict a wide range of properties for N-substituted amides, including their electronic structure, reactivity, and spectroscopic characteristics. nih.govacs.org This predictive capability allows for the in silico screening of potential derivatives for specific applications, saving significant time and resources in the lab. For example, computational models can predict the protonation site (N vs. O) of the amide bond, which is crucial for understanding its reactivity. rsc.org

Rational Design of Novel Molecules: By understanding the structure-property relationships of N-substituted amides, computational chemistry can be used to design new molecules with desired functionalities. prolabas.comscispace.com This is particularly relevant for material science applications, where specific electronic or physical properties are required. Computational design can help in creating novel polymers or functional materials based on the this compound scaffold. prolabas.com

Understanding Non-covalent Interactions: Computational methods can accurately model the non-covalent interactions that govern the three-dimensional structure and binding properties of molecules. This is important for understanding how derivatives of this compound might interact with biological targets or self-assemble into larger structures in materials.

The synergy between computational and experimental chemistry will accelerate the discovery and development of new synthetic methods and materials based on N-substituted amides.

Integration of Continuous Flow Synthesis for Scalable Production

For the industrial production of this compound, moving from traditional batch processing to continuous flow synthesis offers numerous advantages in terms of efficiency, safety, and scalability. scispace.comnih.gov Flow chemistry, often utilizing microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purer products. thieme-connect.deyoutube.comresearchgate.net

Key future directions for the integration of continuous flow synthesis include:

Process Intensification: Flow reactors have a high surface-area-to-volume ratio, which allows for excellent heat and mass transfer. youtube.comresearchgate.net This enables reactions to be run under more intense conditions (higher temperatures and pressures) than would be safe in a large batch reactor, often leading to dramatically shorter reaction times. nih.govmdpi.com

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" – running multiple reactors in parallel. scispace.com This avoids the complex and often non-linear challenges of scaling up batch reactors.

Multi-step Synthesis: Flow chemistry is ideally suited for telescoping multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. nih.govacs.orgresearchgate.net This can significantly streamline the synthesis of complex molecules, reducing waste and saving time.

Integration with Green Solvents: Continuous flow systems are being developed that operate with sustainable solvents like water or bio-derived solvents such as γ-valerolactone (GVL). digitellinc.comacs.orgeurekaselect.com This combines the benefits of flow chemistry with the principles of green chemistry for a truly sustainable manufacturing process.

The table below summarizes the key advantages of continuous flow synthesis over traditional batch processing for the production of amides.

| Feature | Batch Processing | Continuous Flow Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient mixing |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Scalability | Complex, requires re-optimization | Straightforward (longer run time or numbering-up) |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, residence time |

| Productivity | Lower space-time yield | Higher space-time yield |

Design of Chemically Diverse this compound Derivatives for Material Science Applications

The N-aryl amide moiety is a versatile building block found in a wide range of functional materials, from high-strength polymers to sophisticated electronic devices. mdpi.comchemistrytalk.org The specific structure of this compound, with its distinct aromatic and aliphatic components, provides a rich scaffold for the design of new materials with tailored properties.

Future research in this area could focus on:

Polymer Science: The amide bond is famously the linking unit in polymers like nylon and the high-strength material Kevlar. chemistrytalk.org Derivatives of this compound could be designed to act as monomers for novel polymers. For example, introducing polymerizable functional groups (like vinyl or acrylic moieties) onto the phenyl ring or the pentanamide (B147674) chain could allow for the creation of new polyamides with unique thermal, mechanical, or optical properties.

Electronic Materials: N-aryl amides can influence the electronic properties of aromatic systems. nih.gov By strategically modifying the structure of this compound, it may be possible to create new materials for organic electronics. For instance, incorporating extended π-conjugated systems could lead to derivatives that are fluorescent or have interesting semiconducting properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Functional Surfaces and Coatings: The properties of N-substituted amides, such as solubility and their ability to form hydrogen bonds, can be fine-tuned by altering their chemical structure. fiveable.mewikipedia.org This allows for the design of derivatives that can self-assemble on surfaces to create functional coatings with specific properties, such as hydrophobicity, corrosion resistance, or biocompatibility.

Biomaterials: The amide bond is the cornerstone of peptides and proteins. chemistrytalk.org By incorporating biocompatible moieties or designing derivatives that can mimic aspects of protein structure, this compound could serve as a starting point for new biomaterials, such as hydrogels for tissue engineering or drug delivery systems.

The design of these new materials will be guided by a deep understanding of the structure-property relationships of N-aryl amides, often aided by the computational methods described in section 6.3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.